3-Chloro-2-(pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula CHClN, characterized by a pyridine ring substituted with a chlorinated group and a pyrrolidine moiety. This compound falls under the category of heterocyclic organic compounds, which are significant in various fields, particularly in medicinal chemistry due to their biological activities.
The compound can be synthesized through various methods, primarily involving the reaction of pyrrolidine with chlorinated pyridine derivatives. It is cataloged under different identifiers, including the CAS number 524674-60-0, and is available for purchase from chemical suppliers.
3-Chloro-2-(pyrrolidin-2-yl)pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is part of the broader class of pyridine derivatives, which are well-known for their applications in pharmaceuticals and agrochemicals.
The synthesis of 3-Chloro-2-(pyrrolidin-2-yl)pyridine typically involves nucleophilic substitution reactions where pyrrolidine acts as a nucleophile. A common method includes:
The reaction can be optimized for yield and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Industrial methods may employ continuous flow reactors to improve efficiency.
The molecular structure of 3-Chloro-2-(pyrrolidin-2-yl)pyridine consists of:
3-Chloro-2-(pyrrolidin-2-yl)pyridine can undergo several chemical reactions:
For oxidation reactions, common reagents include m-chloroperbenzoic acid. Reduction typically utilizes catalytic hydrogenation with palladium on carbon.
The mechanism by which 3-Chloro-2-(pyrrolidin-2-yl)pyridine exerts its effects involves interactions at various biological targets, particularly in neurological pathways due to its structural similarity to neurotransmitters.
Data on specific binding affinities or detailed mechanisms are often proprietary or under research but suggest potential applications in neuropharmacology.
Relevant data for melting point and boiling point are often not disclosed in standard references but can be determined experimentally.
3-Chloro-2-(pyrrolidin-2-yl)pyridine has several scientific uses:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents and agricultural solutions.
The synthesis of 3-Chloro-2-(pyrrolidin-2-yl)pyridine relies on sequential functionalization of halogenated pyridine intermediates. A pivotal route involves 2,3-dichloropyridine as the starting material, where regioselective nucleophilic substitution installs the pyrrolidine moiety. In one approach, ortho-chloro activation enables Pd-catalyzed amination with N-Boc-pyrrolidine, followed by Boc deprotection to yield the target compound [4] [6]. Alternatively, 2-chloro-3-iodopyridin-4-amine serves as a precursor for Sonogashira coupling or Buchwald-Hartwig amination, facilitating pyrrolidine introduction at the C3 position [6] [9].
A distinct pathway employs Vilsmeier-Haack formylation of acetanilides to generate 2-chloroquinoline-3-carbaldehydes, which undergo reductive amination with pyrrolidine and subsequent ring modifications [9]. Yields for these multi-step routes range from 18–85%, influenced by halogen reactivity and steric effects [3] [6].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Reaction Step | Yield (%) |
---|---|---|
2,3-Dichloropyridine | Regioselective amination | 65 |
2-Chloro-3-iodopyridin-4-amine | Sonogashira coupling | 72 |
2-Chloroquinoline-3-carbaldehyde | Reductive amination | 55 |
Copper-mediated catalysis offers advantages over Pd-based systems for integrating pyrrolidine into chloropyridines. Cu(OTf)₂ catalyzes C–N coupling at 100°C in DMA, achieving 47% radiochemical conversion (RCC) in PET tracer synthesis. This method reduces catalyst toxicity (permitted daily exposure: Cu ≤340 μg/day vs. Pd ≤10 μg/day) and cost (Cu(OTf)₂: $4,686/mol vs. Pd₂dba₃: $37,273/mol) [3] [9]. Organocatalysis with diarylprolinol silyl ethers enables enantioselective aldol reactions, constructing chiral pyrrolidine frameworks that anchor to chloropyridine cores [8]. Microwave-assisted catalysis further enhances efficiency, reducing reaction times from hours to minutes [9].
Incorporating stereodefined pyrrolidines requires chiral resolution or asymmetric synthesis. (S)-3-(Pyrrolidin-2-yl)pyridine (enantiopure precursor) is synthesized via enzymatic resolution or asymmetric hydrogenation of iminium intermediates using Ru-BINAP catalysts, achieving >95% ee [3] [7]. Diastereomeric salt formation with dibenzoyl-L-tartaric acid separates enantiomers, while chiral auxiliaries in prolinamide intermediates enforce stereocontrol during ring closure [8]. Notably, 4-hydroxyprolinamide derivatives exhibit configuration-dependent reactivity: cis-4-OH groups impair enantioselectivity in Michael additions, whereas trans-analogs maintain >90% ee [8].
Solvent optimization significantly improves atom economy. Replacing DMF with ethanol/water mixtures in pyrrolidine cyclization reduces toxicity while maintaining 85% yield [4]. Microwave irradiation in polar solvents (e.g., THF) cuts reaction times from 8 hours to 30 minutes for hydrazino-pyrrolidine formation [4] [6]. Additionally, catalyst recycling using magnetic Fe₃O₄-supported proline derivatives enables 5 reuse cycles without yield loss [4]. Key metrics:
Copper-mediated ¹¹C-cyanation enables PET tracer synthesis for neuroimaging. [¹¹C]LY2795050 (a 3-chloro-2-(pyrrolidinyl)pyridine derivative) is synthesized via:
Table 2: PET Radiolabeling Optimization Parameters
Parameter | Baseline | Optimized | Change |
---|---|---|---|
Cu(OTf)₂ equivalents | 2 | 4 | +100% |
Trapping method | Aqueous KOH | Pyridine/DMA | RCC↑ 42% |
Reaction time | 10 min | 5 min | -50% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: